![molecular formula C37H47CoN2O5S B13650034 [[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13650034.png)
[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt is a cobalt complex with a unique structure that includes a cyclohexane backbone and bulky tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt typically involves the following steps:
Ligand Synthesis: The ligands are synthesized by reacting 4-bis(1,1-dimethylethyl)-6-methyl-phenol with 1,2-diaminocyclohexane under controlled conditions.
Complex Formation: The synthesized ligands are then reacted with cobalt salts, such as cobalt(II) acetate, in the presence of a base to form the desired cobalt complex.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This includes using larger reactors, continuous flow processes, and automated purification systems.
化学反应分析
Types of Reactions
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced back to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the ligands around the cobalt center are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction may yield lower oxidation state complexes.
科学研究应用
The compound [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation, reduction, and cross-coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: Research is conducted to explore its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as an anticancer agent.
作用机制
The mechanism by which [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt exerts its effects involves the coordination of the cobalt center with various substrates. The molecular targets and pathways involved include:
Coordination Chemistry: The cobalt center coordinates with substrates, facilitating various chemical transformations.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic activity.
Ligand Interactions: The bulky ligands around the cobalt center influence the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
- [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine] nickel (II) dichloride
- Manganese(3+) chloride 2,2’-{1,2-ethanediylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenolate)
Uniqueness
The uniqueness of [2,2’-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt lies in its specific ligand structure, which provides steric hindrance and electronic effects that influence its reactivity and selectivity in various chemical reactions. This makes it distinct from other similar compounds with different ligand environments.
属性
分子式 |
C37H47CoN2O5S |
|---|---|
分子量 |
690.8 g/mol |
IUPAC 名称 |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H42N2O2.C7H8O3S.Co/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;1-6-2-4-7(5-3-6)11(8,9)10;/h13-18,25-26,33-34H,9-12H2,1-8H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t25-,26-;;/m0../s1 |
InChI 键 |
HMMCMCHGZYHJRE-HWTGJJCHSA-K |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


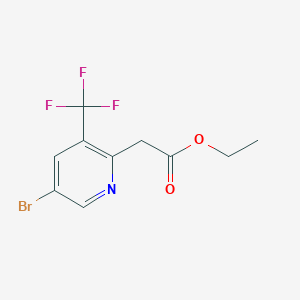
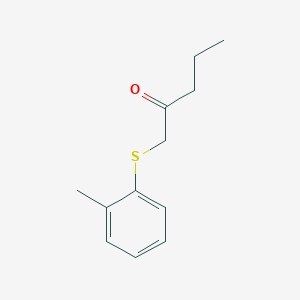

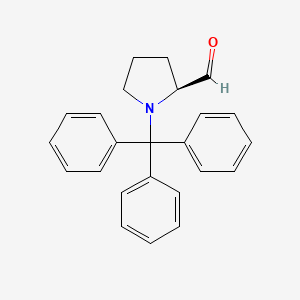

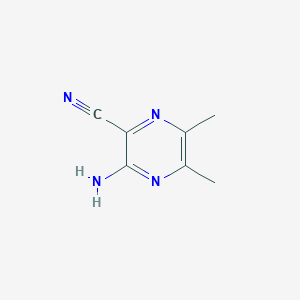
![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)

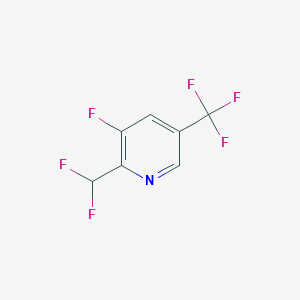
![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
![Methyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13650019.png)

